molecular formula C21H20N2O5S B11637989 (5Z)-5-(2,4-dimethoxybenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-5-(2,4-dimethoxybenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11637989
M. Wt: 412.5 g/mol
InChI Key: XYOVZPBSAMBUEV-YVLHZVERSA-N
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Description

(5Z)-5-(2,4-dimethoxybenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzylidene group, a thioxodihydropyrimidine core, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process:

    Condensation Reaction: The initial step often involves the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with thiourea under acidic conditions to form the thioxodihydropyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to the corresponding alkane.

    Substitution: Various nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thioxodihydropyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2,4-dimethoxybenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in developing new antibiotics.

Medicine

In medicine, the compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interfere with specific cellular pathways involved in inflammation and tumor growth.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, it may induce apoptosis by modulating signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(2,4-dimethoxybenzylidene)-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Lacks the ethoxy group, which may affect its biological activity.

    (5Z)-5-(2,4-dimethoxybenzylidene)-1-(3-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical reactivity.

Uniqueness

The presence of the 3-ethoxyphenyl group in (5Z)-5-(2,4-dimethoxybenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione distinguishes it from similar compounds. This substituent may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its overall biological activity.

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H20N2O5S/c1-4-28-16-7-5-6-14(11-16)23-20(25)17(19(24)22-21(23)29)10-13-8-9-15(26-2)12-18(13)27-3/h5-12H,4H2,1-3H3,(H,22,24,29)/b17-10-

InChI Key

XYOVZPBSAMBUEV-YVLHZVERSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/C(=O)NC2=S

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)C(=O)NC2=S

Origin of Product

United States

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